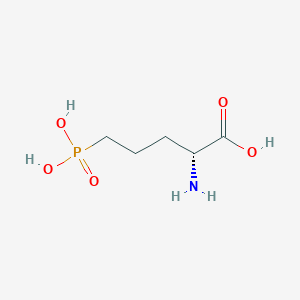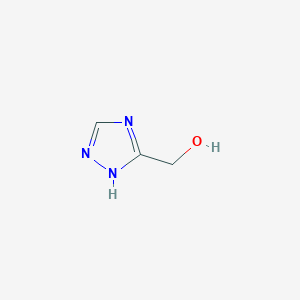
5-Phosphono-D-norvaline
Übersicht
Beschreibung
5-Phosphono-D-norvaline, also known as DL-2-Amino-5-phosphonopentanoic acid, AP-5, or APV, is a compound with the molecular formula C5H12NO5P . It has a molecular weight of 197.13 .
Physical And Chemical Properties Analysis
5-Phosphono-D-norvaline has a density of 1.5±0.1 g/cm3, a boiling point of 482.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C . It has an enthalpy of vaporization of 81.8±6.0 kJ/mol and a flash point of 245.4±31.5 °C . The compound has a molar refractivity of 40.2±0.3 cm3, a polar surface area of 131 Å2, and a molar volume of 128.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonist
D-AP5 is a selective NMDA receptor antagonist . It competes with glutamate binding and is commonly used to inhibit NMDA-dependent synaptic plasticity . This makes it a valuable tool in studying the role of NMDA receptors in various neurological processes.
Synaptic Plasticity
D-AP5 is commonly used to inhibit NMDA mediated synaptic plasticity . It has been shown to completely abolish evoked NMDAR mediated currents at 50 μM and reduces NMDA currents at lower concentrations of 1 and 10 μM .
Long-Term Potentiation (LTP)
D-AP5 has been used in studies of long-term potentiation (LTP), a process that is crucial for learning and memory . It was shown that D-AP5 can inhibit the induction of LTP of the synaptic input to CA1 neurons in hippocampal slices .
Learning and Memory
The role of NMDA receptors in learning and memory has been established using D-AP5 . By selectively blocking these receptors, researchers have been able to study their function in these cognitive processes.
Epilepsy
Research in the 1980s established the role of NMDA receptors in epilepsy . D-AP5, as a selective NMDA receptor antagonist, has been used in these studies to understand the role of these receptors in seizure activity.
Pain
NMDA receptors have also been implicated in the perception of pain . D-AP5 has been used in research to understand this role, providing valuable insights into potential therapeutic targets for pain management.
Wirkmechanismus
Target of Action
D-AP5, also known as ®-2-Amino-5-phosphonopentanoic acid or 5-Phosphono-D-norvaline, is a selective and competitive antagonist of the NMDA (N-methyl-D-aspartate) receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .
Mode of Action
D-AP5 competes with the neurotransmitter glutamate for binding to the NMDA receptor . By binding to the receptor, D-AP5 prevents the activation of the receptor by glutamate, thereby inhibiting the receptor’s function . This inhibition occurs at the ligand-binding site of the NMDA receptor .
Biochemical Pathways
The primary biochemical pathway affected by D-AP5 is the glutamatergic signaling pathway. The NMDA receptor, which D-AP5 targets, is a critical component of this pathway. By inhibiting the NMDA receptor, D-AP5 disrupts the normal flow of ions through the receptor’s ion channel, thereby affecting the transmission of glutamatergic signals .
Pharmacokinetics
It is known that d-ap5 is a potent and fast-acting compound within in vitro preparations and can block nmda receptor action at reasonably small concentrations .
Result of Action
The inhibition of NMDA receptors by D-AP5 can have several effects at the molecular and cellular levels. For instance, it can prevent the induction of long-term potentiation (LTP), a process that is crucial for learning and memory . Additionally, D-AP5 can block the conversion of a silent synapse to an active one, as this conversion is NMDA receptor-dependent .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-amino-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000239 | |
| Record name | 5-Phosphononorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phosphono-D-norvaline | |
CAS RN |
79055-68-8 | |
| Record name | (-)-2-Amino-5-phosphonovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Norvaline, 5-phosphono- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phosphononorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Norvaline, 5-phosphono- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-phosphonovalerate, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD39X2NL7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)
![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

